molecular formula C15H15N3O3 B13738672 aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone CAS No. 16044-74-9

aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone

Cat. No.: B13738672
CAS No.: 16044-74-9
M. Wt: 285.30 g/mol
InChI Key: LSNKTNHLGDDMLJ-UHFFFAOYSA-N
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Description

Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is a complex organic compound characterized by the presence of multiple aziridine groups. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and proclivity towards ring-opening reactions . This compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone typically involves the coupling of amines and alkenes. One notable method is the electrogenerated dication approach, where unactivated alkenes are transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of accessible N-alkyl aziridine products.

Industrial Production Methods

Industrial production methods for aziridine derivatives often involve the polymerization of aziridine monomers. These methods include cationic and anionic ring-opening polymerization, which are used to produce polyamines with various structures . The control over polymerization mechanisms allows for the production of aziridine-based compounds on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced aziridine derivatives.

    Substitution: The aziridine groups can undergo nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, which serve both as the stoichiometric oxidant and the nitrogen source . Basic conditions are often employed to facilitate the aziridination process.

Major Products

The major products formed from these reactions are typically diverse amine derivatives, which can be further utilized in various chemical and biological applications.

Scientific Research Applications

Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone involves its ability to undergo ring-opening reactions. The substantial ring strain in aziridine groups makes them highly reactive, leading to the formation of various amine products. These reactions often involve the formation of a dicationic intermediate, which then reacts with nucleophiles under basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is unique due to its multiple aziridine groups, which provide increased reactivity and versatility in chemical reactions. This compound’s structure allows for the formation of a wide range of derivatives, making it valuable in various scientific and industrial applications.

Properties

CAS No.

16044-74-9

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone

InChI

InChI=1S/C15H15N3O3/c19-13(16-1-2-16)10-7-11(14(20)17-3-4-17)9-12(8-10)15(21)18-5-6-18/h7-9H,1-6H2

InChI Key

LSNKTNHLGDDMLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3)C(=O)N4CC4

Origin of Product

United States

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